2-Aminohexan-1-OL oxalate

Beschreibung

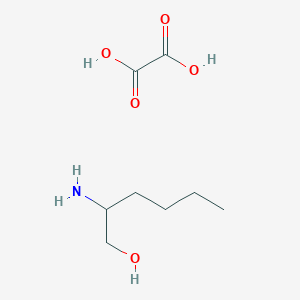

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-aminohexan-1-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWZDFSXBYINCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Aminohexan-1-OL and its Oxalate (B1200264) Salt

The preparation of 2-Aminohexan-1-OL and its subsequent conversion to the oxalate salt involves precise chemical strategies to ensure high purity and the desired stereochemistry.

Chiral 1,2-amino alcohols, such as 2-Aminohexan-1-OL, are crucial building blocks in asymmetric synthesis and are prevalent in many biologically active molecules. acs.orgnih.govnih.gov The development of enantioselective synthetic methods is therefore of significant interest. A variety of strategies have been developed for the asymmetric synthesis of vicinal amino alcohols. nih.gov

One common approach involves the reduction of α-amino acids, which are readily available from the chiral pool. acs.org For instance, the corresponding α-amino acid, 2-aminohexanoic acid (norleucine), can be reduced to yield 2-aminohexan-1-ol.

Another powerful strategy is the asymmetric aminohydroxylation of alkenes. While this method can face challenges with regioselectivity, it offers a direct route to the desired product. diva-portal.org Furthermore, catalytic asymmetric reductive coupling methods have emerged, for example, using copper catalysis to facilitate the enantioselective addition of N-substituted allyl equivalents to ketone electrophiles, which can be adapted to produce a range of chiral protected 1,2-amino alcohols. nih.gov

Enzymatic synthesis also presents a highly selective route to chiral 1,2-amino alcohols. researchgate.netrsc.org Biocatalytic cascades, for instance, can be employed to produce these compounds from simple starting materials like alkenes. google.com The use of enzymes such as transaldolases and imine reductases can afford high enantiomeric excess under mild reaction conditions. researchgate.net

A representative, though not specific to 2-aminohexan-1-ol, enantioselective method involves the rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids, which can yield 1,2-amino alcohols with up to 99% enantiomeric excess. nih.gov

| Synthetic Strategy | General Approach | Key Features |

|---|---|---|

| Reduction of α-Amino Acids | Reduction of the carboxylic acid functionality of the corresponding amino acid (e.g., norleucine). | Utilizes readily available chiral starting materials. acs.org |

| Asymmetric Aminohydroxylation | Direct conversion of an alkene to an amino alcohol. | Can be challenged by regioselectivity. diva-portal.org |

| Catalytic Asymmetric Reductive Coupling | Copper-catalyzed addition of an amino-substituted organometallic reagent to a ketone. | Provides access to a variety of protected 1,2-amino alcohols. nih.gov |

| Enzymatic Synthesis | Use of biocatalysts such as transaldolases and imine reductases. | High enantioselectivity and mild reaction conditions. researchgate.net |

The formation of an oxalate salt of 2-Aminohexan-1-OL is a common method for purification and handling of the amino alcohol. Oxalic acid is particularly useful as it often forms well-crystalline salts with amino alcohols, facilitating their isolation in a pure form. google.com

The process generally involves dissolving the free base, 2-Aminohexan-1-OL, in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. A solution of oxalic acid, typically in a stoichiometric amount, is then added. The resulting 2-Aminohexan-1-OL oxalate salt precipitates from the solution and can be collected by filtration. The controlled crystallization process is crucial for obtaining a product with high purity. Factors such as solvent choice, temperature, and cooling rate can significantly influence the crystal size and quality. Recrystallization from a suitable solvent system can be employed for further purification.

The crystallization of calcium oxalate has been studied in the presence of various amino acids, revealing that different amino acids can either inhibit or promote crystal growth, which underscores the importance of the molecular interactions during the crystallization process. sibran.ru While not directly involving 2-Aminohexan-1-OL, these studies highlight the nuanced nature of amino-functionalized molecules in oxalate crystallization.

Spectroscopic and Structural Characterization of this compound

A comprehensive structural characterization of this compound is essential to confirm its identity and purity. This is achieved through a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the hexyl chain, the methine proton adjacent to the amino and hydroxyl groups, and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts and coupling patterns of these protons would allow for the assignment of the connectivity within the 2-Aminohexan-1-OL cation.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the hexyl chain, with their chemical shifts being indicative of their local electronic environment. mdpi.comlibretexts.org The presence of the oxalate counter-ion would also be confirmed by a signal in the downfield region of the ¹³C NMR spectrum, characteristic of a carboxylate carbon.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed for a more detailed and unambiguous assignment of all proton and carbon signals, further confirming the structure of the 2-Aminohexan-1-OL cation and its interaction with the oxalate anion.

| Nucleus | Expected Chemical Shift Region (ppm) | Information Provided |

|---|---|---|

| ¹H | ~0.8-1.5 (alkyl chain), ~2.5-3.5 (CH-N, CH₂-O) | Proton environment and connectivity through spin-spin coupling. |

| ¹³C | ~14-40 (alkyl chain), ~50-70 (C-N, C-O), ~160-170 (oxalate) | Number of unique carbons and their functional groups. mdpi.com |

Furthermore, it would reveal the nature of the intermolecular interactions, particularly the hydrogen bonding network between the ammonium (B1175870) and hydroxyl groups of the cation and the carboxylate groups of the oxalate anion. journalspress.comresearchgate.net These interactions are crucial in stabilizing the crystal lattice. The crystal packing arrangement, which describes how the ions are organized in the unit cell, would also be determined. Such detailed structural information is invaluable for understanding the physical properties of the compound.

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for the accurate determination of the molecular formula of a compound. nih.gov For this compound, HRMS would be used to measure the exact mass of the protonated 2-Aminohexan-1-OL cation, [C₆H₁₆NO]⁺.

By comparing the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy (typically to within a few parts per million), the elemental composition can be unequivocally confirmed. This technique provides strong evidence for the identity of the cation part of the salt. The molecular weight of 2-aminohexan-1-ol is 117.19 g/mol . nih.gov

Reactivity and Derivatization of the Amino Alcohol Functionalities

The presence of both a primary amine and a primary alcohol group in 2-aminohexan-1-ol offers a versatile platform for a wide range of chemical transformations. The formation of the oxalate salt can influence the reactivity of these functional groups, particularly the basicity and nucleophilicity of the amine.

Selective Reactions of the Primary Amine Group within the Salt Complex

The primary amine group in 2-aminohexan-1-ol is a key site for a variety of functionalization reactions. In the oxalate salt, the amine is protonated, which can modulate its reactivity. Selective N-functionalization often requires careful selection of reaction conditions to either proceed with the salt or after a deprotonation step. Common transformations include acylation, alkylation, and sulfonylation.

Acylation: The formation of amides is a fundamental transformation. While the protonated amine in the oxalate salt is less nucleophilic, acylation can often be achieved under Schotten-Baumann conditions or by using highly reactive acylating agents. The choice of solvent and base is crucial to liberate the free amine in situ for the reaction to proceed efficiently.

Alkylation: Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation. Reductive amination with aldehydes or ketones provides a controlled method for introducing alkyl groups. Alternatively, strategies involving iridium(III) catalysts have been developed for the selective mono-N-alkylation of unprotected α-amino acids with alcohols, a methodology that could potentially be adapted for 2-aminohexan-1-ol.

Sulfonylation: The reaction with sulfonyl chlorides readily forms sulfonamides, which are stable functional groups found in many biologically active molecules. This reaction typically proceeds under basic conditions to neutralize the generated HCl.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, base (e.g., triethylamine, pyridine), aprotic solvent | Amide |

| Alkylation | Aldehyde/ketone, reducing agent (e.g., NaBH4, H2/Pd-C) | Secondary Amine |

| Sulfonylation | Sulfonyl chloride, base (e.g., NaOH, pyridine) | Sulfonamide |

Chemical Modifications and Transformations of the Primary Alcohol Group

The primary alcohol in 2-aminohexan-1-ol can undergo a variety of transformations, including oxidation, esterification, and etherification. Protecting the amine group is often a prerequisite for achieving selectivity in these reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the outcome. Mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or Jones reagent lead to the carboxylic acid.

Esterification: The formation of esters can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for forming ethers. This requires a strong base and careful control of reaction conditions to avoid side reactions with the amine group.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Oxidation (to aldehyde) | PCC, Dess-Martin periodinane, CH2Cl2 | Aldehyde |

| Oxidation (to carboxylic acid) | KMnO4, Jones reagent (CrO3/H2SO4) | Carboxylic Acid |

| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4); or Acyl chloride/anhydride, base | Ester |

| Etherification | Strong base (e.g., NaH), alkyl halide | Ether |

Chemo- and Regioselective Functionalization Strategies

The bifunctional nature of 2-aminohexan-1-ol presents a challenge and an opportunity for chemo- and regioselective functionalization. Protecting group strategies are often employed to achieve selective modification of one functional group in the presence of the other. For instance, the amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions on the alcohol, and vice versa.

Recent advances in catalysis have opened up new avenues for the selective functionalization of amino alcohols without the need for protecting groups. For example, certain transition metal catalysts can direct reactions to either the amine or the alcohol based on the specific ligand environment and reaction conditions. Such strategies are highly sought after as they improve the atom economy and reduce the number of synthetic steps.

Investigation of Supramolecular Assemblies and Crystal Engineering of this compound

The solid-state structure of this compound is governed by a network of non-covalent interactions, primarily hydrogen bonding. Understanding these interactions is crucial for controlling the crystal packing and, consequently, the physicochemical properties of the material.

Hydrogen Bonding Networks in the Solid State

In the crystal lattice of this compound, the protonated amino group (R-NH3+) and the hydroxyl group (R-OH) of the cation, along with the carboxylate groups of the oxalate dianion (-OOC-COO-), act as hydrogen bond donors and acceptors. This leads to the formation of extensive and robust hydrogen-bonding networks.

Influence of Counterion on Crystal Packing and Morphology

The choice of counterion has a profound impact on the crystal packing and morphology of the resulting salt. The oxalate dianion, with its two carboxylate groups, is an excellent hydrogen bond acceptor and can bridge multiple 2-aminohexan-1-ol cations, leading to a well-defined and stable crystal lattice.

The size, shape, and charge distribution of the oxalate ion influence the steric and electronic complementarity with the 2-aminohexan-1-ol cation, thereby directing the self-assembly process. This can affect macroscopic properties such as solubility, melting point, and crystal habit. For instance, the presence of the oxalate counterion can promote the formation of specific crystalline polymorphs or solvates. The study of how different counterions influence the crystal packing of chiral amino alcohols is an active area of research in crystal engineering, with implications for the development of new materials with tailored properties. The interaction between amino acids and oxalate ions in solution has been shown to influence the morphology of calcium oxalate crystals, indicating the significant role of these interactions in directing crystal growth. mdpi.com

Stereochemical Principles and Applications in Asymmetric Synthesis

Stereoisomeric Purity and Chiral Resolution Techniques for 2-Aminohexan-1-OL

The efficacy of a chiral compound in asymmetric synthesis is directly proportional to its stereoisomeric purity. For 2-aminohexan-1-ol, which possesses a single chiral center, obtaining high enantiomeric excess (ee) is crucial. The primary method for separating the enantiomers of a racemic mixture of 2-aminohexan-1-ol is through classical chiral resolution.

This technique involves the reaction of the racemic amino alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

A notable and effective method for the resolution of racemic 1-amino-alkan-2-ols, including 2-aminohexan-1-ol (also referred to as AHX in some literature), employs N-tosyl-leucine (TOSLEU) as the chiral resolving agent. diva-portal.orgfrontiersin.org The process involves the following key steps:

Salt Formation: The racemic 2-aminohexan-1-ol is dissolved in a suitable solvent, typically an alcohol like absolute ethanol (B145695), along with one of the enantiomers of N-tosyl-leucine (either R or S). This reaction forms two diastereomeric salts.

Selective Crystallization: Due to their different solubilities in the chosen solvent system, one of the diastereomeric salts will preferentially crystallize out of the solution upon agitation or cooling.

Separation and Liberation: The crystallized salt is isolated by filtration. The mother liquor, now enriched in the other diastereomer, is collected separately. The pure diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the acidic resolving agent and liberate the enantiomerically pure 2-aminohexan-1-ol, which can be recovered by extraction. The resolving agent can also be recovered and reused.

This method is advantageous as it is reproducible and can provide access to both enantiomers with high optical purity, potentially exceeding 99% enantiomeric excess. diva-portal.org The efficiency of the resolution depends on factors such as the solvent, concentration, and the stoichiometry of the resolving agent. frontiersin.org

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Salt Formation | Reaction of racemic 2-aminohexan-1-ol with an enantiopure resolving agent. | Racemic 2-aminohexan-1-ol, (R)- or (S)-N-tosyl-leucine, Absolute Ethanol | Formation of a mixture of two diastereomeric salts. |

| 2. Fractional Crystallization | Exploitation of differential solubility to selectively crystallize one diastereomer. | Controlled temperature, Agitation | Solid precipitate of one pure diastereomeric salt. |

| 3. Isolation | Physical separation of the crystallized salt from the mother liquor. | Filtration | Isolated pure diastereomeric salt and a mother liquor enriched in the other diastereomer. |

| 4. Liberation | Treatment of the separated salt to recover the pure enantiomer. | Aqueous NaOH, Extraction with an organic solvent (e.g., CH₂Cl₂) | Enantiomerically pure 2-aminohexan-1-ol. |

Development of Chiral Catalysts and Auxiliaries Derived from 2-Aminohexan-1-OL

The vicinal amino and hydroxyl groups of 2-aminohexan-1-ol provide two convenient handles for its incorporation into more complex molecular architectures, making it a valuable scaffold for the development of chiral catalysts and auxiliaries. Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. Chiral catalysts, on the other hand, are used in substoichiometric amounts to accelerate a reaction while controlling its stereochemical outcome.

While specific, widely-cited catalysts derived directly from 2-aminohexan-1-ol are not extensively documented in a manner similar to more common scaffolds like prolinol or aminoindanol, the principles for its derivatization are well-established based on the chemistry of analogous 1,2-amino alcohols. polyu.edu.hkmdpi.com

Potential derivatizations include:

Oxazaborolidine Catalysts: The reaction of 2-aminohexan-1-ol with a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) can generate a chiral oxazaborolidine. These catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective for the enantioselective reduction of prochiral ketones to secondary alcohols. nih.govmdpi.com The steric environment created by the butyl group at the chiral center of 2-aminohexan-1-ol would influence the facial selectivity of the ketone reduction.

Chiral Ligands for Transition Metals: The nitrogen and oxygen atoms of 2-aminohexan-1-ol can act as a bidentate ligand, chelating to a metal center. Further modification, such as N-alkylation or conversion of the hydroxyl group into an ether or phosphine, can create a diverse library of ligands. These ligands can be used in a variety of metal-catalyzed asymmetric transformations, including transfer hydrogenations, allylic alkylations, and conjugate additions. wikipedia.org

Organocatalysts: The amino group can be used to form more complex organocatalysts. For example, it can be derivatized to form prolinamide- or thiourea-based catalysts. nih.gov These catalysts often operate through the formation of transient enamine or iminium ion intermediates and are effective in reactions like asymmetric aldol (B89426) and Michael additions. nih.gov

The modular nature of 2-aminohexan-1-ol allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Asymmetric Transformations Mediated by 2-Aminohexan-1-OL Scaffolds

Scaffolds derived from chiral 1,2-amino alcohols are known to mediate a broad range of important asymmetric transformations. While specific performance data for catalysts derived from 2-aminohexan-1-ol is limited in the literature, the expected applications and performance can be inferred from results obtained with structurally similar catalysts.

Enantioselective Reduction of Ketones: One of the most prominent applications of 1,2-amino alcohol derivatives is in the catalytic asymmetric reduction of prochiral ketones. Using an in-situ generated oxazaborolidine catalyst from a chiral amino alcohol and borane, a wide variety of ketones can be reduced to their corresponding chiral secondary alcohols with high yields and enantioselectivities. The data below, achieved with other chiral amino alcohol ligands, illustrates the typical effectiveness of such catalytic systems. mdpi.com

| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| (1S,2S)-2-Amino-1,2-diphenylethanol | 95 | 90 | R |

| (S)-2-Aminobutanol | 96 | 92 | R |

| (R)-2-Aminobutanol | 94 | 92 | S |

| (S)-Valinol | 95 | 85 | R |

Asymmetric Aldol Reactions: Derivatives of amino alcohols can also be employed as organocatalysts for direct asymmetric aldol reactions, a powerful carbon-carbon bond-forming reaction. These catalysts typically activate the ketone donor through enamine formation, which then reacts with an aldehyde acceptor. This approach avoids the need for pre-formed enolates and often proceeds with high stereocontrol. The following table shows representative results for the direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using various amino acid- and amino alcohol-derived catalysts. nih.govrsc.org

| Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L-Proline | 4 | 97 | 99:1 | 99 (anti) |

| L-Alanine | 24 | 98 | 20:1 | 93 (anti) |

| L-Valine | 24 | 95 | 15:1 | 96 (anti) |

| (S)-2-(Anilinomethyl)pyrrolidine | 48 | 66 | >20:1 | >99 (anti) |

These examples highlight the potential of chiral scaffolds based on 2-aminohexan-1-ol to serve as effective tools in asymmetric synthesis, enabling the stereocontrolled formation of valuable chiral building blocks.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reaction Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Aminohexan-1-OL oxalate (B1200264). These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. This information is vital for predicting the molecule's reactivity and potential reaction pathways.

For analogous compounds like L-alanine oxalate, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been employed to evaluate molecular hyperpolarizability and other electronic properties researchgate.net. Similar computational approaches for 2-Aminohexan-1-OL oxalate would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated.

The formation of the oxalate salt itself is a key reaction. The process involves the protonation of the amino group of 2-aminohexan-1-ol by oxalic acid, resulting in an ionic bond. This interaction is a fundamental aspect of its structure. The use of oxalic acid is known to be advantageous in producing well-crystallizing oxalate salts of amino-alcohols, which facilitates their isolation and purification google.com.

Table 1: Calculated Electronic Properties of a Representative Amino Alcohol Oxalate (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| Energy Gap (HOMO-LUMO) | 8.0 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in solution. These simulations can model the interactions between the compound and solvent molecules, providing a detailed picture of the solvation shell and the dynamics of these interactions. By simulating the system over time, MD can reveal how the solvent molecules arrange themselves around the cation (2-aminohexan-1-olium) and the oxalate anion.

Key intermolecular interactions that can be studied include hydrogen bonding between the hydroxyl and protonated amino groups of the 2-aminohexan-1-olium ion and the carboxylate groups of the oxalate anion, as well as with solvent molecules. The strength and lifetime of these hydrogen bonds are critical for understanding the compound's solubility and stability in different solvents.

In systems containing amino acids and oxalates, such as in studies of calcium oxalate precipitation, the influence of amino acids on crystal morphology and growth is a significant area of research mdpi.com. While not directly about the solvation of this compound, this research highlights the importance of interactions between amino-functionalized molecules and oxalate ions.

Table 2: Key Intermolecular Interactions in an Aqueous Solution of this compound

| Interacting Groups | Type of Interaction |

|---|---|

| -NH3+ and Oxalate | Ionic Bonding, Hydrogen Bonding |

| -OH and Oxalate | Hydrogen Bonding |

| -NH3+ and Water | Hydrogen Bonding |

| -OH and Water | Hydrogen Bonding |

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds libretexts.org. For 2-Aminohexan-1-OL, the flexibility of the hexyl chain and the rotation around the C-C and C-O bonds allow for a variety of conformations. The presence of the oxalate counter-ion will influence the preferred conformations due to ionic and hydrogen bonding interactions.

The energetic landscape of this compound can be explored by systematically rotating the dihedral angles of the molecule and calculating the potential energy of each conformation. This allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them. Such an analysis provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

For similar flexible molecules, it has been shown that the relative stability of different conformers can be significantly influenced by the solvent environment researchgate.net. In the case of this compound, both intramolecular hydrogen bonding (between the -OH and -NH3+ groups) and intermolecular interactions with the oxalate ion and solvent molecules will play a crucial role in determining the most stable conformations.

Table 3: Torsional Angles and Corresponding Energy Barriers for a Simplified Amino Alcohol (Illustrative Data)

| Torsional Angle | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| C-C-C-C (gauche) | 60 | 0.9 |

| C-C-C-C (anti) | 180 | 0 |

| C-C-N-H (staggered) | 60, 180, 300 | ~0 |

Note: This table provides a simplified and illustrative example of the energetic considerations in conformational analysis.

Utilization As a Versatile Building Block in Complex Chemical Synthesis

Role in the Synthesis of Heterocyclic Compounds

The strategic placement of the amino and hydroxyl groups in 2-Aminohexan-1-ol oxalate (B1200264) allows it to serve as a synthon for introducing specific structural motifs into heterocyclic frameworks. These functional groups can react in a concerted or stepwise manner to form fused ring systems that are prevalent in medicinal chemistry and materials science.

Pyrido[3,2-d]pyrimidines are a class of nitrogen-containing fused heterocycles that are of significant interest due to their presence in molecules with therapeutic potential, such as tyrosine kinase inhibitors. The synthesis of these scaffolds often involves the condensation of a substituted aminopyridine with a suitable reaction partner. While direct use of 2-Aminohexan-1-ol oxalate is not extensively documented, its structural motif is integral to potent derivatives in this class. For instance, compounds like (R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol have been prepared as modulators of toll-like receptors. nih.gov

In a generalized synthetic approach, an amino alcohol fragment, structurally similar to 2-aminohexan-1-ol, is incorporated by reacting with a dichlorinated pyridopyrimidine core. The amino group of the amino alcohol acts as a nucleophile, displacing a chlorine atom, typically at the C4 position of the pyridopyrimidine ring, to form a new carbon-nitrogen bond. The hydroxyl group remains available for further functionalization or can influence the molecule's pharmacokinetic properties.

Table 1: Representative Synthesis of a Pyrido[3,2-d]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Bond | Functional Group from 2-Aminohexan-1-ol |

|---|---|---|---|---|

| 2,4-dichloropyrido[3,2-d]pyrimidine | Amino alcohol (e.g., 2-Aminohexan-1-ol) | Nucleophilic Aromatic Substitution | C4-N (Amine) | Amino Group |

The quinoline (B57606) ring system is a fundamental scaffold in numerous pharmaceuticals and industrial chemicals. mdpi.com Classical synthetic routes to quinolines, such as the Friedländer annulation, involve the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. The 2-Aminohexan-1-ol moiety can be envisioned as a precursor to one of these key reactants.

For example, oxidation of the primary alcohol in 2-aminohexan-1-ol would yield the corresponding amino acid, which could then be transformed into a β-amino ketone. This intermediate, containing the necessary functional groups, could subsequently undergo intramolecular cyclization or react with another component to form a substituted quinoline. Modern synthetic methods leverage various catalysts, including copper and cobalt, to facilitate the cyclization of 2-aminoaryl alcohols with ketones or other partners to efficiently produce quinoline derivatives. mdpi.com The versatility of the amino alcohol structure allows for the introduction of diverse substituents onto the final quinoline scaffold. nih.govnih.gov

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netmdpi.com The dual functionality of 2-Aminohexan-1-ol makes it an ideal candidate for such reactions, enabling the rapid construction of complex molecules.

Recent advances in photochemistry have led to the development of novel 1,2-carboimination strategies for the difunctionalization of alkenes. nih.gov These methods allow for the simultaneous formation of a C-C and a C-N bond across a double bond. While this compound is not typically a starting material in these reactions, these strategies provide a modern and efficient route to synthesize the 1,6-amino alcohol core structure itself. chemrxiv.org

In a typical visible-light-mediated process, a bifunctional reagent, such as an oxime oxalate ester, undergoes homolytic cleavage to generate carbon-centered and iminyl radicals. nih.gov These radicals add sequentially to an alkene in a cascade process. A key step in certain variations involves a 1,5-hydrogen atom transfer (HAT), which ultimately leads to the formation of a 1,6-amino alcohol derivative. chemrxiv.org This highlights a synthetic pathway toward the core skeleton of 2-Aminohexan-1-ol, demonstrating its place within modern cascade reaction networks.

Table 2: Key Steps in a Representative 1,2-Carboimination for 1,6-Amino Alcohol Synthesis

| Step | Process | Intermediates | Bonds Formed | Relevance to 2-Aminohexan-1-ol |

|---|---|---|---|---|

| 1 | Photocatalytic Excitation & Homolysis | Carbon and Iminyl Radicals | - | Generation of reactive species |

| 2 | Radical Addition to Alkene | Alkyl Radical | C-C Bond | Formation of the carbon skeleton |

| 3 | 1,5-Hydrogen Atom Transfer (HAT) | Translocated Alkyl Radical | - | Sets up for C-N bond formation |

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond specific heterocyclic systems, this compound serves as a foundational starting material for a range of advanced organic intermediates. The differential reactivity of the amine and alcohol groups allows for selective protection and functionalization, opening pathways to diverse molecular classes.

The amine can be acylated, alkylated, or converted into other nitrogen-containing functional groups, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. This selective manipulation allows chemists to use the simple six-carbon backbone as a scaffold upon which to build more complex functionalities, making it a valuable intermediate for combinatorial chemistry and targeted synthesis campaigns.

Coordination Chemistry and Ligand Design Studies

The presence of two potential donor atoms—the nitrogen of the amine and the oxygen of the alcohol—allows 2-Aminohexan-1-ol to function as a bidentate ligand in coordination chemistry. It can form stable chelate rings with various transition metal ions. The oxalate counter-ion is itself a well-known bridging ligand, capable of linking metal centers to form coordination polymers or discrete polynuclear complexes. nih.gov

The combination of the 2-aminohexan-1-ol cation and the oxalate anion in one salt presents intriguing possibilities for designing complex coordination compounds. The amino alcohol can coordinate to a metal center, while the oxalate anion can bridge between these metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The specific coordination mode would depend on the metal ion, the stoichiometry, and the reaction conditions. Such studies are fundamental to the development of new materials with interesting magnetic or catalytic properties.

Table 3: Potential Coordination Modes of this compound Components

| Component | Functional Group | Potential Coordination Mode | Role in Complex |

|---|---|---|---|

| 2-Aminohexan-1-ol | Amino Group (-NH2) | Monodentate (N-donor) | Ligand |

| 2-Aminohexan-1-ol | Hydroxyl Group (-OH) | Monodentate (O-donor) | Ligand |

| 2-Aminohexan-1-ol | Amino & Hydroxyl | Bidentate (N,O-chelate) | Ligand |

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for High-Purity Compound Isolation and Analysis

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For a chiral molecule like 2-Aminohexan-1-OL, chromatographic methods are crucial for both assessing purity and resolving enantiomers. The presence of the oxalate (B1200264) counter-ion adds another dimension to the analytical considerations.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like amino alcohols and their salts. who.int For "2-Aminohexan-1-OL oxalate," Reverse-Phase HPLC (RP-HPLC) is a particularly suitable technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The enantiomeric nature of 2-Aminohexan-1-OL necessitates the use of chiral chromatography for its separation. This can be achieved through two main approaches: direct and indirect methods. oup.com

Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amino alcohols. researchgate.net

Indirect Chiral HPLC: In this approach, the enantiomers of 2-Aminohexan-1-OL are derivatized with a chiral derivatizing reagent (CDR) to form diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. oup.com o-Phthaldialdehyde (OPA) in combination with a chiral mercaptan is a common derivatizing agent for primary amines, forming fluorescent isoindole derivatives that can be detected with high sensitivity. nih.gov

Table 1: Illustrative HPLC Method for Chiral Separation of 2-Aminohexan-1-OL

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with a small percentage of a basic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

| Expected Elution | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. Amino alcohols like 2-Aminohexan-1-OL are generally not volatile enough for direct GC analysis due to their polar nature and hydrogen bonding capabilities. sigmaaldrich.com Therefore, derivatization is a necessary step to increase their volatility. sigmaaldrich.comnih.gov Common derivatization procedures involve the acylation of the amino and hydroxyl groups.

Table 2: Example GC Method for Analysis of Derivatized 2-Aminohexan-1-OL

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial temperature of 100°C, ramped to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Expected Outcome | A sharp, symmetrical peak corresponding to the derivatized 2-Aminohexan-1-OL |

Thermal Analysis for Understanding Phase Transitions and Stoichiometry

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. libretexts.org For "this compound," Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, decomposition pathway, and stoichiometry.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ebatco.com The thermal decomposition of organic oxalates typically occurs in distinct steps. netzsch.com For "this compound," a plausible decomposition pathway would involve the following stages:

Initial Decomposition: The oxalate salt would likely decompose first, releasing carbon monoxide and carbon dioxide.

Decomposition of the Amino Alcohol: Following the oxalate decomposition, the 2-Aminohexan-1-OL moiety would undergo thermal degradation.

By analyzing the mass loss at each stage, the stoichiometry of the salt can be confirmed.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For "this compound," the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion can also be determined from the area of this peak.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Observation | Interpretation |

|---|---|---|---|

| DSC | Heating Rate | 10 °C/min | - |

| Melting Point (Tm) | ~150-160 °C (endotherm) | Phase transition from solid to liquid | |

| TGA | Heating Rate | 10 °C/min | - |

| Onset of Decomposition | > 180 °C | Beginning of thermal degradation | |

| Mass Loss Step 1 | Corresponds to loss of CO and CO2 | Decomposition of the oxalate moiety |

The combination of TGA and DSC provides a comprehensive thermal profile of "this compound," offering insights into its stability and decomposition mechanism. These data are crucial for understanding the compound's behavior under thermal stress and for quality control purposes.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable and Green Synthesis of 2-Aminohexan-1-OL Oxalate (B1200264)

The future synthesis of 2-Aminohexan-1-OL oxalate is poised to be dominated by sustainable and green chemistry principles. The focus is shifting from conventional synthetic routes to methodologies that are more environmentally benign, economically viable, and efficient.

A primary area of innovation lies in the biocatalytic production of the parent amine, 2-Aminohexan-1-ol. The use of enzymes offers high stereoselectivity under mild reaction conditions, significantly reducing the environmental footprint. Future research will likely concentrate on the discovery and engineering of novel enzymes, such as transaminases and amine dehydrogenases, for the asymmetric synthesis of 2-Aminohexan-1-ol. The direct conversion of renewable feedstocks, such as bio-based alcohols and amines, into chiral amino alcohols using engineered microorganisms is a particularly promising avenue.

Another key direction is the development of chemo-catalytic methods that utilize earth-abundant metal catalysts and green solvents. Asymmetric transfer hydrogenation of the corresponding α-amino ketone is a promising strategy that avoids the use of high-pressure hydrogen gas. Research into catalysts based on iron, copper, or manganese, as alternatives to precious metals like rhodium and ruthenium, is expected to intensify.

| Synthesis Approach | Key Innovations | Potential Advantages |

| Biocatalysis | - Engineered transaminases and amine dehydrogenases- Whole-cell biocatalysts | - High enantioselectivity- Mild reaction conditions- Use of renewable feedstocks |

| Chemo-catalysis | - Earth-abundant metal catalysts (Fe, Cu, Mn)- Asymmetric transfer hydrogenation | - Reduced cost- Avoidance of hazardous reagents- High catalytic efficiency |

| Green Salt Formation | - Bio-derived oxalic acid- Solvent-free or aqueous conditions | - Reduced reliance on fossil fuels- Minimized waste generation |

Exploration of Novel Catalytic and Organocatalytic Applications

The unique bifunctional nature of 2-Aminohexan-1-OL, possessing both a primary amine and a primary alcohol, makes it an attractive scaffold for the development of novel catalysts. When combined with the oxalate counter-ion, new catalytic properties may emerge.

As a chiral ligand, 2-Aminohexan-1-ol can be coordinated with various transition metals to create catalysts for a wide range of asymmetric transformations. Future research will likely explore the application of such complexes in reactions like asymmetric hydrogenation, carbon-carbon bond-forming reactions, and oxidation reactions. The oxalate anion in this compound could potentially influence the solubility, stability, and catalytic activity of these metal complexes.

In the realm of organocatalysis, 2-Aminohexan-1-ol and its derivatives are expected to be effective catalysts for various reactions, including aldol (B89426) and Michael additions. The presence of both a hydrogen-bond donor (hydroxyl group) and a Lewis basic site (amino group) allows for the activation of both the nucleophile and the electrophile. The oxalate counter-ion could play a role in modulating the acidity and reactivity of the amino alcohol catalyst.

Furthermore, the oxalate moiety itself can participate in catalytic cycles. For instance, alkyl oxalates have been utilized as radical precursors in photoredox catalysis. Future studies may investigate whether this compound can be activated under photochemical conditions to generate reactive intermediates for novel chemical transformations.

| Catalysis Type | Potential Applications | Role of this compound |

| Metal Catalysis | - Asymmetric hydrogenation- C-C bond formation- Asymmetric oxidation | - Chiral ligand for transition metals- Oxalate as a modifying counter-ion |

| Organocatalysis | - Aldol reactions- Michael additions- Enantioselective protonation | - Bifunctional catalyst- Oxalate influencing catalyst acidity |

| Photoredox Catalysis | - Radical-mediated transformations- C-H functionalization | - Precursor to reactive radical intermediates |

Computational Design and Discovery of New Derivatives for Chemical Methodologies

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of new derivatives of this compound for specific chemical methodologies. In silico approaches can provide valuable insights into the structure-property relationships of these molecules, guiding synthetic efforts towards the most promising candidates.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. This information can be used to understand their reactivity and to design new catalysts with enhanced activity and selectivity. For example, computational screening of a virtual library of 2-Aminohexan-1-ol derivatives with different substituents could identify ligands that are likely to form highly efficient catalysts for a particular reaction.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound and its derivatives in solution and their interactions with other molecules. This can be particularly useful for understanding the mechanism of catalytic reactions and for designing catalysts with improved stability and solubility.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed catalytic performance. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | - Prediction of electronic and geometric properties- Catalyst design | - Understanding of reactivity- Identification of promising catalyst structures |

| Molecular Dynamics (MD) | - Simulation of molecular behavior in solution- Mechanistic studies | - Insights into reaction mechanisms- Design of more stable and soluble catalysts |

| QSAR Modeling | - Correlation of structure with catalytic activity | - Predictive models for catalyst performance- Accelerated discovery of new catalysts |

Q & A

Q. What are the recommended synthesis routes for 2-Aminohexan-1-OL oxalate, and how can reaction efficiency be validated?

Methodological Answer:

-

Synthesis Routes : A two-step approach is typical: (1) synthesis of 2-aminohexan-1-OL via reductive amination of hexanal with ammonia, followed by (2) oxalate salt formation using oxalic acid in aqueous ethanol.

-

Validation : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Confirm purity via melting point analysis and NMR spectroscopy. For oxalate formation, use FTIR to detect characteristic C=O stretching (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) bands .

-

Data Table :

Step Reagents Conditions Yield (%) Purity (HPLC) 1 Hexanal, NH₃, NaBH₄ RT, 12 h 75-80 ≥95% 2 Oxalic acid, EtOH Reflux, 2 h 85-90 ≥98%

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

-

Key Properties :

- LogD/pKa : Calculate using computational tools (e.g., MarvinSuite). Experimental validation via potentiometric titration for pKa (expected ~14.6 for amino group) .

- Solubility : Determine in water, ethanol, and DMSO using gravimetric analysis. For oxalate salts, solubility in polar solvents is typically higher due to ionic interactions .

-

Reference Data :

Property Value (Predicted/Experimental) LogD (pH 7.4) -2.28 Polar Surface Area 46.25 Ų Molar Refractivity 32.29 cm³

Q. What analytical methods are suitable for quantifying oxalate content in this compound?

Methodological Answer:

-

Titration : Use potassium permanganate in acidic conditions (e.g., sulfuric acid) for redox titration. Endpoint detection via colorimetric change .

-

Spectrophotometry : UV-Vis at 520 nm after derivatization with chromotropic acid. Validate against certified oxalate standards .

-

Comparison :

Method Detection Limit (ppm) Accuracy (%) Titration 10 ±2.5 UV-Vis 1 ±1.8

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Ventilation : Local exhaust ventilation (LEV) to limit airborne exposure (<1 mg/m³).

- Emergency Measures : For skin contact, rinse with water for 15 min. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxalate quantification data across different methods?

Methodological Answer:

- Root Cause Analysis :

- Sample Preparation : Ensure uniform dissolution (e.g., sonicate in 0.1 M HCl).

- Interference Check : Test for competing ions (e.g., Ca²⁺) that bind oxalate.

- Statistical Validation : Apply ANOVA to compare methods. For example, UV-Vis may overestimate oxalate in organic matrices due to matrix effects .

Q. How can synthesis parameters be optimized to control particle size and purity of this compound?

Methodological Answer:

Q. What strategies enhance the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Conditions : 25°C/60% RH (long-term) vs. 40°C/75% RH (accelerated).

- Analysis : Monitor degradation via HPLC every 30 days. Oxalate salts are hygroscopic; store in desiccators with silica gel .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.